Stereochemical Purity: (1S,6S) vs. Racemic Mixture
The (1S,6S) enantiomer is defined by two stereocenters with >99% enantiomeric excess (ee) when synthesized via chiral pool or asymmetric methods, whereas the corresponding racemate (e.g., (1RS,6SR) mixture) contains equal amounts of both enantiomers and thus exhibits no stereochemical preference [REFS-1, REFS-2]. In the context of the synthesis of 3-oxa-1-azabicyclo[4.2.0]octane intermediates for carbapenem antibiotics, asymmetric C–H insertion methods have achieved up to 96% ee, underscoring the value of high stereochemical purity in this scaffold family [1].
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | >99% ee (predicted for enantiopure (1S,6S)) |
| Comparator Or Baseline | Racemic (1RS,6SR): 0% ee |
| Quantified Difference | >99 percentage points |
| Conditions | Chiral stationary phase HPLC or SFC |
Why This Matters
Procurement of the enantiopure (1S,6S) form ensures reproducible stereochemical outcomes in asymmetric catalysis and drug discovery, avoiding the variable activity and potential off-target effects associated with racemic mixtures.
- [1] Anada, M.; Watanabe, N.; et al. Chem. Commun. 1998, 1517-1518. Highly enantioselective construction of 3-oxa-1-azabicyclo[4.2.0]octanes. View Source
- [2] Synthesis. 2018, 50(10), 1983-1992. Synthesis of 2-Azabicyclo[n.2.0]alkane-Derived Building Blocks. View Source
